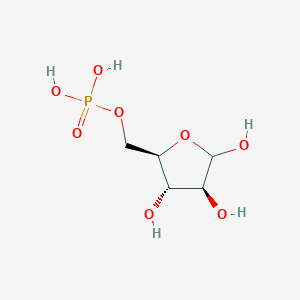
5-O-phosphono-D-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th carbon position. It plays a crucial role in various biological processes, particularly in the biosynthesis of lipopolysaccharides in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinose-5-phosphate can be synthesized through the isomerization of D-ribulose-5-phosphate. This reaction is catalyzed by the enzyme D-arabinose-5-phosphate isomerase under mild conditions .
Industrial Production Methods: Industrial production of D-Arabinose-5-phosphate typically involves the fermentation of bacterial cultures that naturally produce the compound. The fermentation broth is then processed to isolate and purify D-Arabinose-5-phosphate .
Types of Reactions:
Oxidation: D-Arabinose-5-phosphate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of D-Arabinose-5-phosphate.
Reduction: Sugar alcohols.
Substitution: Substituted sugar phosphates.
Scientific Research Applications
D-Arabinose-5-phosphate has a wide range of applications in scientific research:
Mechanism of Action
D-Arabinose-5-phosphate exerts its effects primarily through its role as a substrate for enzymes involved in lipopolysaccharide biosynthesis. It is converted to D-ribulose-5-phosphate by the enzyme D-arabinose-5-phosphate isomerase. This conversion is a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid, an essential component of lipopolysaccharides .
Comparison with Similar Compounds
D-Ribulose-5-phosphate: Another pentose phosphate involved in carbohydrate metabolism.
D-Glucose-6-phosphate: A hexose phosphate involved in glycolysis and the pentose phosphate pathway.
Uniqueness: D-Arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Unlike other sugar phosphates, it is directly involved in the formation of essential bacterial cell wall components .
Properties
Molecular Formula |
C5H11O8P |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4+,5?/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-ZRMNMSDTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















